2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid
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Overview
Description
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique molecular structure, which includes a tert-butoxycarbonyl (Boc) protecting group and an oxolane ring. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid typically involves the protection of an amino acid derivative with a tert-butoxycarbonyl group. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The oxolane ring is introduced through a nucleophilic substitution reaction, where an appropriate oxirane derivative reacts with the protected amino acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.
Substitution: Nucleophilic substitution reactions are common, especially involving the oxolane ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce free amines .
Scientific Research Applications
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential as a prodrug or in drug delivery systems.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine. This amine can then participate in various biochemical pathways, including enzyme catalysis and protein binding .
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid
- **2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonyloxypropyl methanesulfonate
Uniqueness
The uniqueness of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid lies in its combination of the Boc protecting group and the oxolane ring. This structure provides both stability and reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOYHEUHDBOTCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCO1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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